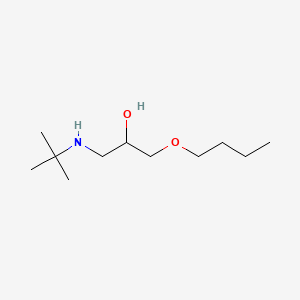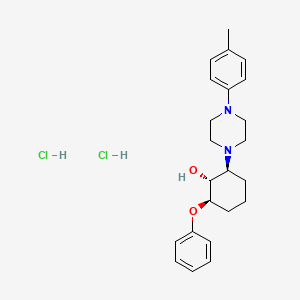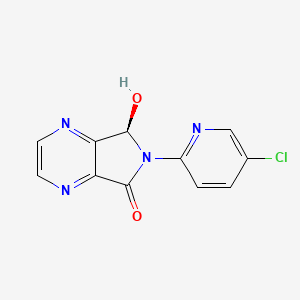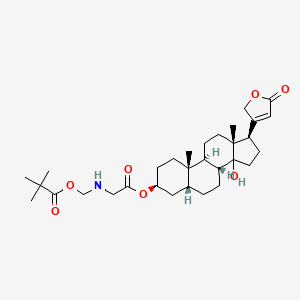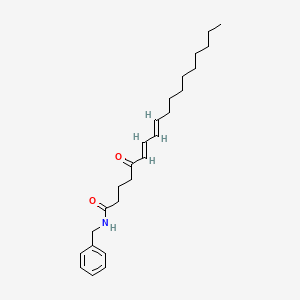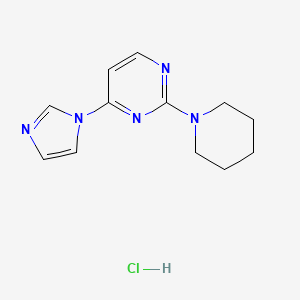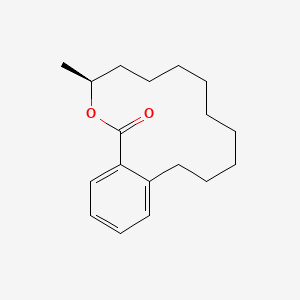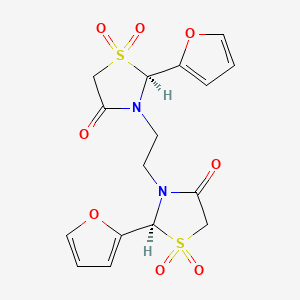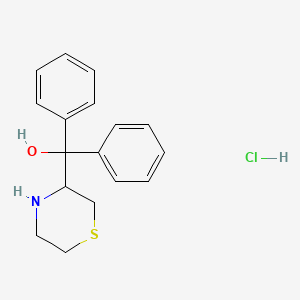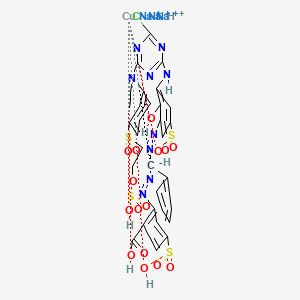
Trisodium hydrogen (2-((alpha-((3-((4-chloro-6-(ethyl(3-((2-(sulphooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-hydroxy-5-sulphophenyl)azo)benzyl)azo)-4-sulphobenzoato(6-))cuprate(4-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium hydrogen (2-((alpha-((3-((4-chloro-6-(ethyl(3-((2-(sulphooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-hydroxy-5-sulphophenyl)azo)benzyl)azo)-4-sulphobenzoato(6-))cuprate(4-) is a complex organic compound that features a variety of functional groups, including azo, sulphonyl, and triazinyl groups. This compound is notable for its vibrant color properties, making it a significant component in dye chemistry.
Métodos De Preparación
The synthesis of trisodium hydrogen (2-((alpha-((3-((4-chloro-6-(ethyl(3-((2-(sulphooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-hydroxy-5-sulphophenyl)azo)benzyl)azo)-4-sulphobenzoato(6-))cuprate(4-) typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then coupled through azo and triazinyl linkages. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediates and the final product. Industrial production methods may involve large-scale batch reactors with precise control over reaction parameters to achieve high yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of hydroxyl and amino groups allows for oxidation reactions, which can lead to the formation of quinone-like structures.
Reduction: The azo groups can be reduced to amines under specific conditions, often using reducing agents like sodium dithionite.
Substitution: The triazinyl and sulphonyl groups can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used but can include a variety of substituted derivatives and reduced forms.
Aplicaciones Científicas De Investigación
Trisodium hydrogen (2-((alpha-((3-((4-chloro-6-(ethyl(3-((2-(sulphooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-hydroxy-5-sulphophenyl)azo)benzyl)azo)-4-sulphobenzoato(6-))cuprate(4-) has several scientific research applications:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy, due to its distinct color properties.
Biology: Employed in staining procedures to highlight specific cellular components.
Medicine: Investigated for potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of textiles and inks, where its stability and colorfastness are highly valued.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to interact with various molecular targets. The azo groups can form stable complexes with metal ions, while the sulphonyl and triazinyl groups can engage in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can influence cellular pathways, leading to specific biological effects.
Comparación Con Compuestos Similares
Compared to other azo dyes, trisodium hydrogen (2-((alpha-((3-((4-chloro-6-(ethyl(3-((2-(sulphooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-hydroxy-5-sulphophenyl)azo)benzyl)azo)-4-sulphobenzoato(6-))cuprate(4-) is unique due to its combination of functional groups, which confer distinct chemical and physical properties. Similar compounds include:
Methyl orange: Another azo dye used in titrations.
Congo red: Used in histology for staining amyloid.
Direct Blue 1: Employed in textile dyeing.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of trisodium hydrogen (2-((alpha-((3-((4-chloro-6-(ethyl(3-((2-(sulphooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-hydroxy-5-sulphophenyl)azo)benzyl)azo)-4-sulphobenzoato(6-))cuprate(4-).
Propiedades
Número CAS |
84057-71-6 |
|---|---|
Fórmula molecular |
C33H30ClCuN9Na3O15S4+3 |
Peso molecular |
1088.9 g/mol |
Nombre IUPAC |
trisodium;2-[[[[3-[[4-chloro-6-[N-ethyl-3-(2-sulfooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-hydroxy-5-sulfophenyl]diazenyl]-phenylmethyl]diazenyl]-4-sulfobenzoic acid;copper;hydron |
InChI |
InChI=1S/C33H29ClN9O15S4.Cu.3Na/c1-2-43(20-9-6-10-21(15-20)59(47,48)14-13-58-62(55,56)57)33-37-31(34)36-32(38-33)35-26-17-23(61(52,53)54)18-27(28(26)44)40-42-29(19-7-4-3-5-8-19)41-39-25-16-22(60(49,50)51)11-12-24(25)30(45)46;;;;/h3-12,15-18,44H,2,13-14H2,1H3,(H,45,46)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,35,36,37,38);;;;/q-1;;3*+1/p+1 |
Clave InChI |
ALMPAURXOKUEBC-UHFFFAOYSA-O |
SMILES canónico |
[H+].CCN(C1=CC(=CC=C1)S(=O)(=O)CCOS(=O)(=O)O)C2=NC(=NC(=N2)NC3=C(C(=CC(=C3)S(=O)(=O)O)N=N[C-](C4=CC=CC=C4)N=NC5=C(C=CC(=C5)S(=O)(=O)O)C(=O)O)O)Cl.[Na+].[Na+].[Na+].[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


